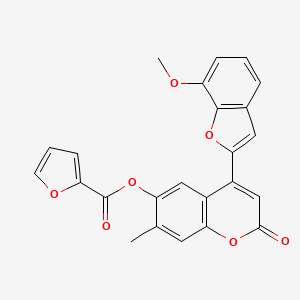

![molecular formula C18H24N4O3 B6484626 N-[2-(dimethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide CAS No. 898427-66-2](/img/structure/B6484626.png)

N-[2-(dimethylamino)ethyl]-N'-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide

描述

The closest compounds I found are N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives . These are photoinitiators that can be used in free radical or cationic photopolymerization under the irradiation of various LEDs .

Synthesis Analysis

The synthesis of similar compounds, N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, involves different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton .Molecular Structure Analysis

The molecular structure of similar compounds, N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives, includes different substituents (bromo group, primary amine, secondary amine, and tertiary amine) in the naphthalimide skeleton .Chemical Reactions Analysis

These N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide derivatives can initiate the free radical polymerization of acrylates under a LED at 405 nm .作用机制

Target of Action

It’s known that similar compounds, such as 1,8-naphthalimide derivatives, have been used in the development of anion sensors . These sensors selectively detect specific anions, which play crucial roles in biological systems and industrial applications .

Mode of Action

The compound interacts with its targets through a photo-induced colorimetric reaction . This reaction involves the generation of semi-stable radical anion species via photo-induced electron transfer from a carboxy group to the naphthalimide derivative . The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses .

Biochemical Pathways

The photo-induced colorimetric reaction suggests that the compound could influence pathways involving electron transfer .

Result of Action

The generation of semi-stable radical anion species suggests that the compound could have significant effects at the molecular level .

Action Environment

The photo-induced colorimetric reaction suggests that light exposure could be a significant environmental factor .

未来方向

生化分析

Biochemical Properties

The compound interacts with various biomolecules in biochemical reactions. It has been found to generate semi-stable radical anion species by photo-induced electron transfer from a carboxy group . This suggests that it can interact with enzymes, proteins, and other biomolecules that have carboxy groups, leading to changes in their properties and functions .

Cellular Effects

Given its ability to generate radical anion species, it could potentially influence cell function by altering the redox state of the cell . This could impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves photo-induced electron transfer from carboxylate to the naphthalimide derivative . This leads to the generation of radical anions, which can interact with other biomolecules and potentially alter their functions .

Temporal Effects in Laboratory Settings

Given its stability and the semi-stable nature of the radical anions it generates , it is likely that its effects could be observed over extended periods.

Metabolic Pathways

Given its ability to generate radical anions, it could potentially interact with enzymes involved in redox reactions .

Transport and Distribution

Given its chemical properties, it could potentially interact with transporters or binding proteins that recognize similar compounds .

Subcellular Localization

Given its chemical properties, it could potentially localize to compartments or organelles where redox reactions are prevalent .

属性

IUPAC Name |

N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O3/c1-21(2)9-7-19-17(24)18(25)20-14-10-12-4-3-8-22-15(23)6-5-13(11-14)16(12)22/h10-11H,3-9H2,1-2H3,(H,19,24)(H,20,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSWJFURVQDTYHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNC(=O)C(=O)NC1=CC2=C3C(=C1)CCC(=O)N3CCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701324854 | |

| Record name | N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

50.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677431 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

898427-66-2 | |

| Record name | N-[2-(dimethylamino)ethyl]-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701324854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{4-[7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]piperazin-1-yl}acetamide](/img/structure/B6484543.png)

![8-{4-[(2,6-dichlorophenyl)methyl]piperazin-1-yl}-7-(2-ethoxyethyl)-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6484551.png)

![2,5-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzamide](/img/structure/B6484553.png)

![3,4-dichloro-N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]benzene-1-sulfonamide](/img/structure/B6484563.png)

![3-tert-butyl-7,9-dimethyl-1-[(2-methylphenyl)methyl]-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B6484594.png)

![N'-(4-chlorophenyl)-N-[2-(2,3-dihydro-1H-indol-1-yl)-2-(furan-2-yl)ethyl]ethanediamide](/img/structure/B6484599.png)

![N-cyclopentyl-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B6484601.png)

![N'-[2-(2-methoxyphenyl)ethyl]-N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}ethanediamide](/img/structure/B6484607.png)

![N-{11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-trien-6-yl}-N'-(2-phenylethyl)ethanediamide](/img/structure/B6484618.png)

![N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}-N'-[(oxolan-2-yl)methyl]ethanediamide](/img/structure/B6484623.png)

![6-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}-3-methyl-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-2-one](/img/structure/B6484625.png)

![7-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one](/img/structure/B6484634.png)

![2,3-dimethoxy-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide](/img/structure/B6484642.png)